molecular formula C14H15BrN2O2 B2835048 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide CAS No. 1355845-25-8

2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide

Cat. No.: B2835048
CAS No.: 1355845-25-8
M. Wt: 323.19
InChI Key: GEWCSNOWLWCVKQ-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide is an organic compound that belongs to the class of acetamides It features a bromophenyl group and a cyanooxan group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzene and 4-cyanooxane.

    Formation of Intermediate: 4-bromobenzene undergoes a reaction with acetic anhydride to form 4-bromoacetophenone.

    Amidation Reaction: 4-bromoacetophenone is then reacted with 4-cyanooxane in the presence of a suitable catalyst to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The cyano group can be reduced to form amine derivatives.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly employed.

Major Products Formed

    Oxidation: 4-bromo-2-hydroxyphenyl-N-(4-cyanooxan-4-yl)acetamide.

    Reduction: 2-(4-bromophenyl)-N-(4-aminoxan-4-yl)acetamide.

    Substitution: 2-(4-substituted phenyl)-N-(4-cyanooxan-4-yl)acetamide.

Scientific Research Applications

2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)acetamide
  • 2-(4-fluorophenyl)-N-(4-cyanooxan-4-yl)acetamide
  • 2-(4-methylphenyl)-N-(4-cyanooxan-4-yl)acetamide

Uniqueness

2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can affect the compound’s physical and chemical properties, making it distinct from its chloro, fluoro, and methyl analogs.

Properties

IUPAC Name

2-(4-bromophenyl)-N-(4-cyanooxan-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15BrN2O2/c15-12-3-1-11(2-4-12)9-13(18)17-14(10-16)5-7-19-8-6-14/h1-4H,5-9H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEWCSNOWLWCVKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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